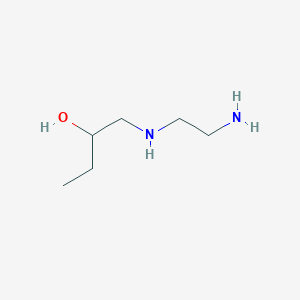
1-((2-Aminoethyl)amino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-aminoethylamino)butan-2-ol is an organic compound with the molecular formula C6H16N2O It is a derivative of butanol and contains both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-aminoethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1-(2-aminoethylamino)butan-2-ol often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-aminoethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
1-(2-aminoethylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-aminoethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-aminoethanol: Similar in structure but lacks the butanol moiety.
Butan-2-ol: Similar in structure but lacks the aminoethylamino group.
Ethylenediamine: Contains the aminoethylamino group but lacks the butanol moiety.
Uniqueness
1-(2-aminoethylamino)butan-2-ol is unique due to the presence of both amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H16N2O |
|---|---|
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-(2-aminoethylamino)butan-2-ol |
InChI |
InChI=1S/C6H16N2O/c1-2-6(9)5-8-4-3-7/h6,8-9H,2-5,7H2,1H3 |
Clave InChI |
FSRIVDLBMYWIAO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


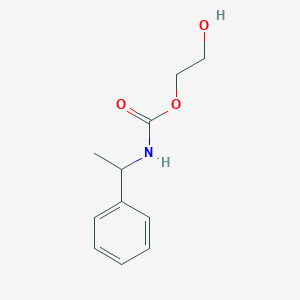
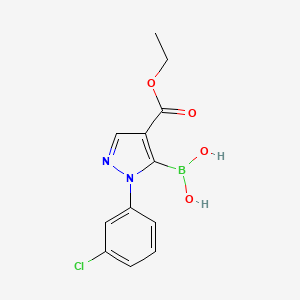
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
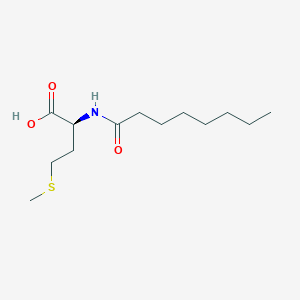
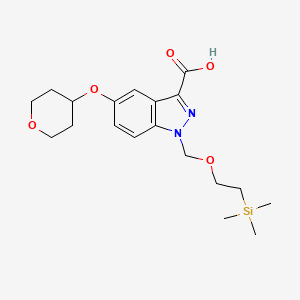
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)

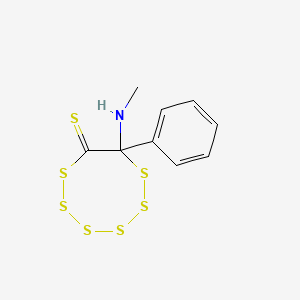
![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
